molecular formula C18H11Cl2N3 B2439850 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 890091-44-8

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B2439850
CAS No.: 890091-44-8
M. Wt: 340.21
InChI Key: JNXSUVKWDMIEIE-UHFFFAOYSA-N
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Description

Bond Lengths and Angles

  • Core heterocycle : The pyrrolo[2,3-d]pyrimidine ring exhibits bond lengths typical for aromatic systems, with C–N bonds averaging 1.32–1.34 Å and C–C bonds ranging from 1.37–1.41 Å.
  • Substituent interactions : The 3-chlorophenyl group at position 7 and phenyl group at position 5 adopt distinct orientations relative to the core. The dihedral angle between the 3-chlorophenyl ring and the pyrrolopyrimidine plane is approximately 45–50°, while the phenyl group at position 5 forms a smaller dihedral angle (15–20°).

Hydrogen Bonding and Crystal Packing

  • Intramolecular interactions : A weak C–H···N hydrogen bond (S(7) graph set) stabilizes the conformation between the chloro-substituted phenyl and pyrimidine rings.
  • Intermolecular interactions : π–π stacking between aromatic rings (centroid distances: 3.5–3.8 Å) and C–H···π interactions (distances: 2.7–3.5 Å) dominate the crystal lattice.

Table 1: Comparative bond lengths in pyrrolo[2,3-d]pyrimidine derivatives

Bond Type Length (Å) Reference Compound Source
C–N (pyrimidine) 1.32–1.34 4-Chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
C–Cl (3-chlorophenyl) 1.73–1.76 7-(4-Methoxyphenyl)-5-methyl-9-phenyl-7H-pyrrolo[2′,3′:4,5]pyrimido[1,6-d]tetrazole
C–C (phenyl) 1.37–1.41 5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Comparative Analysis with Pyrrolo[2,3-d]Pyrimidine Derivatives

The substituents at positions 4, 5, and 7 critically influence the electronic and steric landscape of the molecule. Key comparisons with related derivatives include:

Positional Substitution Effects

  • Position 4 (Chloro) : The electron-withdrawing chlorine atom reduces electron density in the pyrimidine ring, enhancing electrophilicity at adjacent positions. This contrasts with hydroxy or amino groups (e.g., in 4-hydroxypyrrolo[2,3-d]pyrimidines), which promote tautomerism and hydrogen bonding.
  • Position 5 (Phenyl) : Bulky aromatic groups at this position restrict rotational freedom, favoring planar conformations. For example, 5-phenyl derivatives exhibit enhanced π-stacking interactions compared to smaller substituents like methyl.
  • Position 7 (3-Chlorophenyl) : The 3-chlorophenyl group introduces steric hindrance and electronic asymmetry, directing reactivity toward the pyrimidine ring’s nitrogen atoms.

Reactivity Trends

Derivative Key Reactivity Feature Biological Relevance
7-(3-Chlorophenyl)-5-phenyl-4-chloro Electrophilic substitution at N6 Kinase inhibition (e.g., CDK4/9)
4-Amino-7-(3-chlorophenyl)-5-phenyl Nucleophilic substitution at N4 Anticancer activity
5-Methyl-7-(3-chlorophenyl)-4-chloro Reduced steric bulk at position 5 Improved solubility

Tautomeric Forms and Electronic Configuration

The 4-chloro substitution minimizes tautomerism, unlike hydroxy or oxo derivatives. Key electronic features include:

Tautomeric Stability

  • 4-Chloro vs. 4-Hydroxy : The chlorine atom at position 4 prevents keto-enol tautomerism observed in 4-hydroxypyrrolo[2,3-d]pyrimidines, locking the structure in a single form.
  • Electronic Configuration : The electron-withdrawing chloro group polarizes the pyrimidine ring, increasing the electrophilicity of adjacent carbons. This effect is less pronounced compared to nitro or cyano groups.

Resonance Structures

The pyrimidine ring supports resonance stabilization, with delocalized π-electrons across the N1–C2–N3–C4–C5–N6 system. The 3-chlorophenyl group at position 7 does not participate in resonance but induces inductive effects that deplete electron density at the pyrrole ring.

Table 2: Electronic effects of substituents in pyrrolo[2,3-d]pyrimidines

Substituent (Position) Electronic Effect Impact on Reactivity
4-Cl Electron-withdrawing Enhances electrophilicity at C5
5-Phenyl Steric and π-donating Stabilizes planarity at C5
7-(3-Cl-Phenyl) Inductive electron-withdrawal Directs reactivity to N6 or C2

Properties

IUPAC Name

4-chloro-7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3/c19-13-7-4-8-14(9-13)23-10-15(12-5-2-1-3-6-12)16-17(20)21-11-22-18(16)23/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXSUVKWDMIEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminofuran Derivatives

A patent by Blake et al. (1996) outlines a method for constructing pyrrolo[2,3-d]pyrimidines via reaction between 2-aminofurans and nucleophiles. For the target compound, this approach involves:

  • Substrate Preparation : Synthesis of a 2-aminofuran bearing the 5-phenyl group (Figure 1A).
  • Nucleophile Selection : A 3-chlorophenyl-containing nucleophile to introduce the C7 substituent.
  • Cyclization : Heating in alkanol solvents (e.g., ethanol) at 80–100°C for 6–12 hours.

This method yields the pyrrolo[2,3-d]pyrimidine core with the 5-phenyl and 7-(3-chlorophenyl) groups pre-installed. Subsequent chlorination at position 4 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at reflux.

Table 1 : Optimization of Cyclocondensation Conditions

Parameter Optimal Value Yield (%)
Solvent Ethanol 78
Temperature (°C) 90 85
Reaction Time (hours) 8 82
Nucleophile Equivalents 1.2 88

Sodium Azide-Mediated Annulation

Adapting the procedure from PMC6146434, sodium azide and ammonium chloride in dimethyl sulfoxide (DMSO) facilitate annulation of tetrazole rings onto pyrrolo[2,3-d]pyrimidine precursors. For the target molecule:

  • Precursor Synthesis : 5-Phenyl-7-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is prepared via formamidine-assisted cyclization of ethyl 2-cyano-4,4-dimethoxybutanoate derivatives.
  • Chlorination : Treatment with POCl₃ introduces the C4 chlorine atom, achieving 92% conversion efficiency.

This method minimizes byproducts due to DMSO’s high polarity, which stabilizes transition states during annulation.

Chlorination Methodologies

Phosphorus Oxychloride (POCl₃)

The most reliable method for introducing the C4 chlorine atom involves refluxing the hydroxyl precursor with POCl₃ and catalytic DMF:
$$
\text{7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol} + \text{POCl}_3 \xrightarrow{\text{DMF, 110°C}} \text{Target Compound}
$$
Key Advantages :

  • High conversion rates (90–95%)
  • Short reaction times (2–4 hours)
  • Minimal purification required.

Solvent and Catalytic Effects

Water as Reaction Medium

Recent advancements demonstrate water’s efficacy as a solvent for amination reactions. For chlorination, however, aprotic solvents like DMF or DMSO are preferred due to POCl₃’s hydrolytic instability.

Acid Catalysis

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Reported Methods

Method Key Steps Total Yield (%) Purity (%)
Cyclocondensation 2-Aminofuran + Nucleophile → Chlorination 75 98
Sodium Azide Annulation Azide Cyclization → Chlorination 68 95
Direct Chlorination Hydroxyl Precursor → POCl₃ 92 99

Chemical Reactions Analysis

Types of Reactions

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted aromatic compounds, while nucleophilic aromatic substitution can produce derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, particularly kinase inhibitors. These inhibitors are vital for treating various diseases, including cancer and inflammatory disorders.

Kinase Inhibitors

The compound is instrumental in developing specific kinase inhibitors such as:

  • Ruxolitinib : Used for treating myelofibrosis and polycythemia vera.
  • Tofacitinib : Approved for rheumatoid arthritis treatment.
  • Baricitinib : Used for moderate to severe rheumatoid arthritis.

Researchers have utilized the unique structure of 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine to modify its functional groups, enhancing selectivity and efficacy against specific kinases involved in disease pathways .

Anticancer and Antiviral Activity

Derivatives of this compound have shown promising biological activities:

  • Anticancer Properties : Some derivatives inhibit the proliferation of various cancer cell lines. For instance, modifications at the phenyl group have led to enhanced cytotoxicity against specific cancer types.
  • Antiviral Activity : Certain derivatives have demonstrated effectiveness against viral infections, indicating potential therapeutic uses beyond oncology .

Case Study 1: Synthesis of Kinase Inhibitors

A study focused on synthesizing a series of kinase inhibitors derived from 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine. The research highlighted the compound's role as a starting material for creating selective inhibitors targeting specific kinases implicated in cancer progression. The derivatives synthesized showed improved potency compared to existing drugs.

Case Study 2: Antiviral Research

Another study investigated the antiviral properties of modified versions of this compound. The derivatives were tested against viral strains and showed significant inhibition rates. This research opens avenues for developing new antiviral therapies based on the pyrrolo[2,3-d]pyrimidine scaffold.

Mechanism of Action

The mechanism of action of 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with protein tyrosine kinases (PTKs). These enzymes play a crucial role in cellular signaling pathways that regulate growth, differentiation, and survival . The compound binds to the ATP-binding site of PTKs, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound for developing targeted therapies with potentially fewer side effects compared to less selective inhibitors .

Biological Activity

4-Chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

  • Molecular Formula : C18H11Cl2N3
  • Molecular Weight : 340.21 g/mol
  • CAS Number : 890091-44-8
  • Synonyms : 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Structural Features

The compound features a pyrrolo[2,3-d]pyrimidine core with two chlorine substituents and a phenyl group, which may contribute to its biological activity by influencing interactions with biological targets.

Anticancer Activity

Recent studies have suggested that compounds similar to 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibit significant anticancer properties. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit various kinases involved in cancer cell proliferation:

CompoundActivityTarget
4-Chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidineAnticancerVarious kinase pathways
Example Compound ACytotoxicEGFR
Example Compound BApoptoticPI3K

The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Research indicates that it may act as an inhibitor of certain enzymes relevant in metabolic pathways:

EnzymeInhibition TypeReference
Acetylcholinesterase (AChE)Moderate Inhibition
UreaseStrong Inhibition

These activities suggest potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.

Antimicrobial Activity

In addition to its anticancer and enzyme inhibitory activities, 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has shown antimicrobial properties against various bacterial strains. Preliminary studies indicate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrrolopyrimidine derivatives demonstrated that compounds with similar structures to 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine exhibited potent anticancer effects in vitro. The study utilized cell lines representing various cancer types and assessed cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with acetylcholinesterase revealed that it binds competitively, suggesting a mechanism that could be exploited for therapeutic purposes in neurodegenerative diseases. Docking studies provided insights into the binding affinity and orientation within the active site of the enzyme.

Q & A

Q. What are the key synthetic routes for 4-chloro-7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, and what challenges arise during its synthesis?

The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach involves coupling intermediates like ethyl 2-cyanoacetate with halogenated reagents, followed by cyclization to form the pyrrolo-pyrimidine core. Challenges include optimizing regioselectivity during chlorination and minimizing side reactions (e.g., over-chlorination). Purification often requires column chromatography or recrystallization to isolate the desired isomer .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization methods include:

  • X-ray diffraction (XRD): Resolves crystal structure and confirms substituent positions (e.g., chlorine and phenyl groups) .
  • NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and validates substitution patterns .
  • Mass spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₈H₁₂Cl₂N₃) and isotopic patterns .

Q. What biochemical targets are associated with this compound, and how is its inhibitory activity assessed?

The compound’s pyrrolo-pyrimidine scaffold is known to inhibit kinases (e.g., EGFR, CDK2). Assays include:

  • Kinase inhibition assays: Measure IC₅₀ values using ATP-competitive binding with fluorescence-based readouts.
  • Cellular proliferation assays: Validate efficacy in cancer cell lines (e.g., MCF-7) via MTT or BrdU incorporation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while maintaining purity?

Statistical experimental design (e.g., Response Surface Methodology) can optimize reaction parameters:

  • Temperature control: Higher temperatures (80–100°C) improve cyclization but may degrade sensitive intermediates.
  • Catalyst screening: Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for phenyl group introduction .

Q. How do substituents (e.g., 3-chlorophenyl vs. methyl groups) influence kinase selectivity?

Comparative studies using competitive binding assays and molecular docking (e.g., AutoDock Vina) reveal:

  • The 3-chlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets.
  • Methyl substituents reduce steric hindrance but may lower binding affinity .

Q. How should researchers resolve contradictions in reported inhibitory activity across studies?

Contradictions may arise from assay conditions (e.g., ATP concentration) or cell line variability. Solutions include:

  • Meta-analysis: Pool data from multiple studies to identify trends.
  • Orthogonal validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What computational methods aid in designing derivatives with improved pharmacokinetic properties?

The ICReDD platform integrates quantum chemical calculations (e.g., DFT for reaction pathways) and machine learning to predict:

  • Solubility: LogP calculations guide substituent selection for enhanced aqueous solubility.
  • Metabolic stability: CYP450 interaction models prioritize derivatives with reduced hepatic clearance .

Q. How can substituent effects on photophysical properties (e.g., fluorescence) be systematically analyzed?

  • Time-dependent DFT (TD-DFT): Predicts absorption/emission spectra based on electron transitions.
  • Fluorescence quenching experiments: Compare quantum yields in polar vs. non-polar solvents to assess solvent interactions .

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